molecular formula C17H22N2O4 B6938375 N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6938375
M. Wt: 318.4 g/mol
InChI Key: UIWDBSBOXNQLFM-UHFFFAOYSA-N
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Description

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, which is a common structural motif in many biologically active molecules, and a cyclohexyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c18-16(20)9-13(11-4-2-1-3-5-11)19-17(21)12-6-7-14-15(8-12)23-10-22-14/h6-8,11,13H,1-5,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDBSBOXNQLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexanone or its derivatives, which can be reacted with the benzodioxole intermediate under suitable conditions.

    Amidation reaction:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclohexyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3-amino-1-cyclohexyl-3-oxopropyl)-2-hydroxy-5-methylbenzamide: This compound has a similar structure but features a hydroxyl and methyl group on the benzene ring.

    N’-(3-amino-1-cyclohexyl-3-oxopropyl)-N-methylhexanediamide: This compound has a similar cyclohexyl group but differs in the amide linkage and the presence of a hexanediamide group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

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